molecular formula C15H14F3NO3 B2746157 N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzamide CAS No. 1421446-42-5

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2746157
CAS No.: 1421446-42-5
M. Wt: 313.276
InChI Key: NPVPMQKSSDWETH-UHFFFAOYSA-N
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Description

“N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring. It also has a trifluoromethyl group attached to a benzamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the furan ring, the trifluoromethyl group, or the benzamide group. For example, the furan ring might undergo reactions typical of aromatic compounds, while the trifluoromethyl group might participate in radical reactions .

Scientific Research Applications

Excited-State Intramolecular Proton and Charge Transfer

Research has shown that modifications in the molecular structure can significantly regulate excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics, which are crucial for the development of fluorescent probes and organic radiation scintillators. These modifications can shift absorption and emission spectra and modulate excited-state behaviors, enhancing ICT characteristics and influencing the occurrence of ESIPT due to higher energy barriers (Han et al., 2018).

Antiplasmodial Activities

In the fight against malaria, N-acylated furazan-3-amines have demonstrated significant activity against different strains of Plasmodium falciparum. The structural nature of the acyl moiety is crucial for the activity, with benzamides showing promising results. This research has led to the identification of compounds with excellent physicochemical properties and high antiplasmodial activity, suggesting potential as therapeutic agents against malaria (Hermann et al., 2021).

Synthetic Approaches for Enaminones

Developing synthetic approaches to enaminones fused to 1,4-benzothiazin-2-one moiety has implications for biological activity, chemosensors, and fluorescence studies. These approaches involve reactions of furan-2,3-diones or acylpyruvic acids with o-aminothiophenols, yielding compounds that could serve as bases for pharmaceuticals and advanced materials (Stepanova et al., 2020).

Fluorescence Sensing and Imaging

Modifying molecular structures to regulate ESIPT and ICT is a promising strategy for developing new fluorescent probes and imaging agents. These modifications can effectively shift absorption and emission spectra, providing tools for studying biological systems and developing materials with specific optical properties (Han et al., 2018).

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c16-15(17,18)11-5-3-10(4-6-11)14(21)19-8-7-12(20)13-2-1-9-22-13/h1-6,9,12,20H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVPMQKSSDWETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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